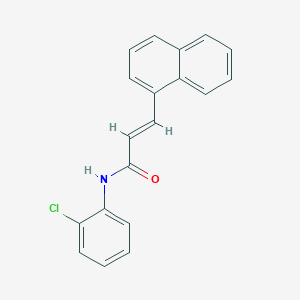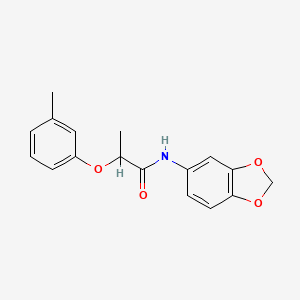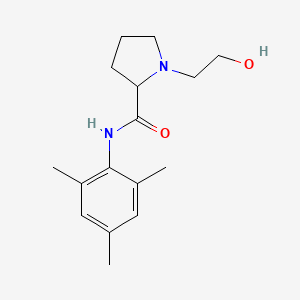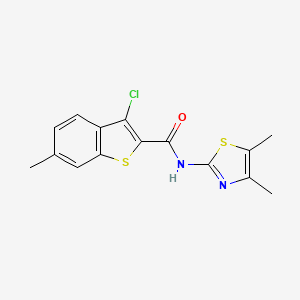
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide, also known as CNAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CNAA belongs to the family of acrylamide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has also been found to modulate the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has also been found to modulate the expression of various genes and proteins involved in cell signaling, metabolism, and immune response. In addition, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the accuracy and reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide, including the development of more efficient synthesis methods and the optimization of its therapeutic applications. One potential direction is to investigate the synergistic effects of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide is a synthetic compound that has shown promising therapeutic potential in various fields of scientific research. Its high potency and specificity for HDAC inhibition make it a valuable tool for studying the role of epigenetic regulation in cancer, neurology, and immunology. However, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide and its potential applications in clinical settings.
Métodos De Síntesis
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide can be synthesized using a variety of methods, including the condensation reaction between 2-chlorobenzonitrile and 1-naphthylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chlorobenzaldehyde with 1-naphthylamine in the presence of a base and an oxidant such as copper(II) chloride. The yield of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. In immunology, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been found to modulate the immune response by regulating cytokine production and T cell activation.
Propiedades
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17-10-3-4-11-18(17)21-19(22)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNSVYGLHBSIN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)
![1-(cis-4-aminocyclohexyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595356.png)
![4-[3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5595361.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(trifluoromethyl)benzamide](/img/structure/B5595390.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)

![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)